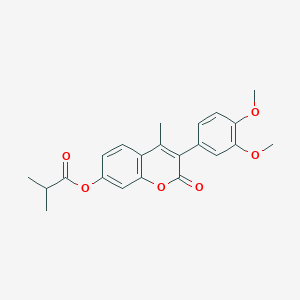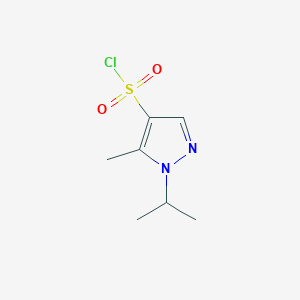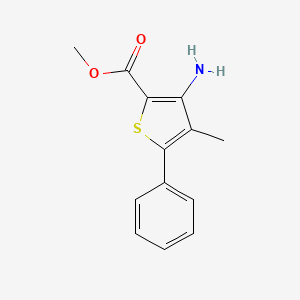![molecular formula C16H18N4O2S B2469064 (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1203441-73-9](/img/structure/B2469064.png)
(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an isopropyl group, a methoxy group, a methyl group, a benzothiazole ring, and a pyrazole ring1. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
While the exact synthesis process for this specific compound is not found in the literature, there are related compounds that have been synthesized. For instance, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one has been reported2. This process involves consecutive C–C and C–N bond formation in water2. However, it’s important to note that the exact synthesis process may vary depending on the specific structure of the target compound.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The benzothiazole ring and the pyrazole ring are key structural elements34. However, the exact molecular structure can only be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in this context.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature. However, compounds with similar structures have been involved in various chemical reactions. For instance, benzo[d]thiazol-2-ylamino compounds have been synthesized via C–C and C–N bond formation2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the literature. However, the properties of a compound can be influenced by its functional groups and structure. For instance, the presence of the benzothiazole ring and the pyrazole ring can influence the compound’s reactivity, stability, and solubility34.Scientific Research Applications
Synthesis and Structural Analysis
- NMR in Pyrazole Derivatives: A study focusing on the synthesis of pyrazole derivatives, including a close analog of the requested compound, utilized Nuclear Magnetic Resonance (NMR) to elucidate the structure of a by-product formed during synthesis, showing the importance of NMR in understanding the behavior of such compounds (Pathirana et al., 2013).
Medicinal Chemistry
- Antibacterial Activity: A study on the synthesis of analogs to the requested compound, with structural similarities, indicated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, demonstrating the potential of such compounds in medicinal applications (Palkar et al., 2017).
Polymer Chemistry
- Group Transfer Polymerization: Research involving N-heterocyclic carbenes, related to the chemical structure of the requested compound, explored their use in group transfer polymerization of various monomers. This study highlights the potential utility of similar compounds in polymer chemistry (Raynaud et al., 2010).
Cytotoxicity Studies
- Cancer Research: A study on pyrazole derivatives, structurally similar to the requested compound, investigated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).
Synthesis and Characterization
- Novel Compounds Synthesis: Research on the synthesis of related compounds, such as isoxazole-carboxamides and pyrazole derivatives, contributes to the understanding of the synthesis processes and structural characterization of similar chemical compounds (Martins et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the literature. However, it’s important to handle all chemical compounds with care, following appropriate safety protocols. Some compounds with similar structures have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents6.
Future Directions
The future directions for research on this compound are not explicitly mentioned in the literature. However, given the biological activities of similar compounds, further research could focus on exploring the potential therapeutic applications of this compound, such as its potential antidepressant and anticonvulsant effects5. Additionally, more studies could be conducted to fully understand its synthesis, physical and chemical properties, and safety profile.
properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)20-13(7-8-17-20)15(21)18-16-19(3)12-6-5-11(22-4)9-14(12)23-16/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCZSOQZIQWTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
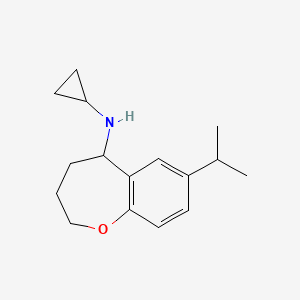
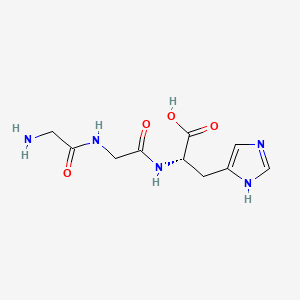
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)
![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)
![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)
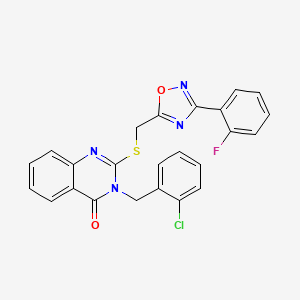
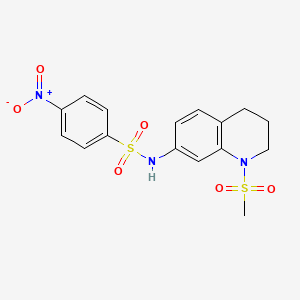
![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)
